molecular formula C16H14N4O3 B2923456 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902960-11-6

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2923456
CAS No.: 902960-11-6
M. Wt: 310.313
InChI Key: VYISUYKAWWKGRW-UHFFFAOYSA-N
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Description

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core

Biochemical Analysis

Biochemical Properties

2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has been found to inhibit certain enzymes, contributing to its potential therapeutic effects . For instance, it has been identified as an inhibitor of the enzyme MPO (myeloperoxidase), which is involved in the body’s immune response . The compound’s interaction with this enzyme could be particularly useful in the treatment or prophylaxis of cardiovascular disorders .

Cellular Effects

In cellular contexts, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide has shown promising effects against certain cell lines . For example, it has demonstrated inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM, indicating its potential to influence cell function .

Molecular Mechanism

At the molecular level, 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide exerts its effects through binding interactions with biomolecules and changes in gene expression . Its structural similarity to pteridines may explain its competitive inhibition of dihydrofolate reductase , an enzyme involved in the synthesis of nucleotides and thus DNA replication and cell growth .

Temporal Effects in Laboratory Settings

Its inhibitory effects have been observed in various studies, suggesting potential long-term impacts on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide in animal models are limited, the compound’s inhibitory effects on certain cell lines suggest that its impact may vary with dosage .

Metabolic Pathways

Its inhibitory effect on dihydrofolate reductase suggests it may interact with metabolic pathways involving this enzyme .

Transport and Distribution

Its lipophilic nature suggests it may readily cross cell membranes .

Subcellular Localization

The subcellular localization of 2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide is another area of active investigation. Given its potential interactions with various enzymes and proteins, it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of a benzylamine derivative with a pyrimidine-2,4-dione derivative under acidic conditions, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the core structure .

Scientific Research Applications

2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide apart is its specific substitution pattern and the presence of the acetamide group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-13(21)10-19-14-12(7-4-8-18-14)15(22)20(16(19)23)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYISUYKAWWKGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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